molecular formula C6H10O2 B075542 2-Ethyl-2-butenoic acid CAS No. 1187-13-9

2-Ethyl-2-butenoic acid

Cat. No. B075542
CAS RN: 1187-13-9
M. Wt: 114.14 g/mol
InChI Key: KFSQJVOLYQRELE-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-butenoate, a related ester of 2-Ethyl-2-butenoic acid, involves reacting 2-butenoate acid with ethanol, sulfuric acid, benzene, and tetramethyl ammonium chloride under specific conditions, achieving a yield of up to 84%. This process is characterized through IR, elementary analysis, and 1H NMR, confirming the structure of the produced ester (Chen Zhi-yun, 2007).

Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-butenoic acid derivatives has been explored through various synthetic pathways. For instance, the synthesis of quaternary carbon-centered chromans from reactions with ethyl 2,3-butadienoate highlights the compound's versatility in forming complex molecules (Fang-Le Hu, Xiaoyang Guan, M. Shi, 2012).

Chemical Reactions and Properties

Ethyl 2,3-butadienoate, closely related to 2-Ethyl-2-butenoic acid, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming adducts with complete regioselectivity and excellent yields. This demonstrates the compound's reactivity and potential in synthetic organic chemistry (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Physical Properties Analysis

The physical properties of 2-Ethyl-2-butenoic acid and its derivatives are crucial for their application in various chemical syntheses. For example, the synthesis and characterization of specific ethyl esters provide valuable data on boiling points, solubility, and stability, which are essential for developing industrial processes (W. Ning, 2002).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Ethyl 2-butenoate, a derivative, is synthesized using ethanol, sulfuric acid, benzene, and tetramethyl ammonium chloride, with a yield of 84% under specific conditions. This compound is characterized by IR, elementary analysis, and 1H NMR (Chen Zhi-yun, 2007).
    • Ethyl 4-bromo-2-butenoate, another derivative, is prepared from 2-butenoic acid through esterification and bromination reactions, finding use as a medicinal intermediate (W. Ning, 2002).
    • Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Xue-Feng Zhu et al., 2003).
    • Analysis of 2-Acetyl-Hexanoic Acid Ethyl Ester by GC-MS shows its wide utility in anesthetics, spice, and medicine (W. Ming, 2007).
  • Synthesis of Pharmaceutical and Aromatic Compounds :

    • Synthesis of Ethyl 3-Iodo-4,4,4-trifluoro-2(Z)-butenoate, a compound used in the preparation of (2Z)-en-4-ynoic acid derivatives containing trifluoromethyl group (F. Qing & Yanmei Zhang, 1997).
    • Silicon-directed selective gamma substitution of an α,β-unsaturated ester for selective reaction at carbon 4 (P. Albaugh-Robertson & J. Katzenellenbogen, 1982).
  • Analysis and Characterization :

    • Isomeric mixed methyl ethyl esters of 2-methylmaleic acid (citraconic acid) display different electron ionization mass spectra, providing insights into mechanistic pathways (T. Tamiri et al., 2003).
  • Synthesis of Bioactive Compounds :

    • A method for synthesizing Methyl Dihydrojasmonate from a Butadiene Telomer, using ethyl 2-acetyl-4, 9-decadienoate (J. Tsuji et al., 1979).

Safety and Hazards

2-Ethyl-2-butenoic acid is moderately toxic by ingestion and skin contact. It is an irritant to skin and mucous membranes and is a severe eye irritant .

properties

IUPAC Name

(E)-2-ethylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSQJVOLYQRELE-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309241
Record name (2E)-2-Ethyl-2-butenoic acid
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187-13-9, 4411-99-8
Record name (2E)-2-Ethyl-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-ethyl-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-butenoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Ethyl-2-butenoic acid
Source EPA DSSTox
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Record name 2-ethyl-2-butenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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